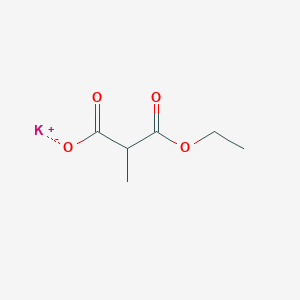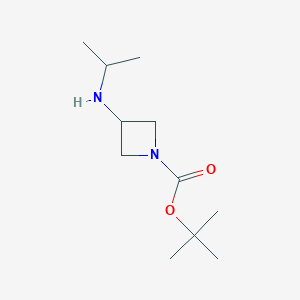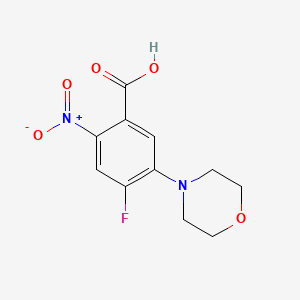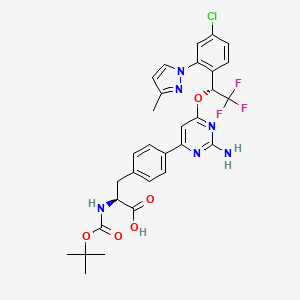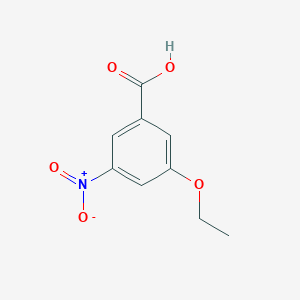
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
Vue d'ensemble
Description
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate, also known as ABP-700, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. ABP-700 is a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors have been studied extensively for their potential use in the treatment of various neurological disorders, such as Alzheimer's disease and myasthenia gravis. In
Applications De Recherche Scientifique
Synthesis and Derivative Preparation
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate is involved in the efficient synthesis of optically active intermediates for HCV NS5B polymerase inhibitors. An example is the synthesis of compound 12, which uses mandelic acid as a resolving agent, suitable for large-scale applications (Dragovich et al., 2008).
Ring Expansion Reactions
This compound also plays a role in ring expansion reactions. For instance, ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate, upon treatment with specific reagents, affords various ring expansion products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate (Tsuzuki et al., 1977).
Derivative Conversion and Stereochemistry
The compound is also crucial in the conversion of derivatives like ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate to bicyclic dioxanone derivatives, leading to the generation of contiguous stereogenic centers on a cyclohexane ring (Herradón & Seebach, 1989).
Phosphorus Ylides Synthesis
The compound is used in the synthesis of functionalized stable phosphorus ylides, which are important in various organic synthesis applications (Asghari, Sobhaninia & Naderi, 2008).
Photocyclization Studies
It is also involved in photocyclization studies, like the irradiation-induced photocyclization of derivatives leading to the formation of novel biradical cyclization products (Hasegawa, Yamazaki & Yoshioka, 1993).
Anticholinesterase Antidote Synthesis
The compound has been used in the synthesis of antidotes for anticholinesterase poisoning, illustrating its potential in pharmacological applications (Bannard, Parkkari & Coleman, 1962).
Immunopharmacological Studies
In immunopharmacological research, derivatives of this compound have been studied for their effects on the immune system in influenza virus-infected mice (Sidwell, Smee, Bailey & Burger, 2001).
Antimicrobial Activity
It has been utilized in synthesizing molecules like ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, which have been evaluated for antimicrobial susceptibilities (Kumar et al., 2016).
Propriétés
IUPAC Name |
ethyl (1R,2S)-2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRERDJXSZNIT-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

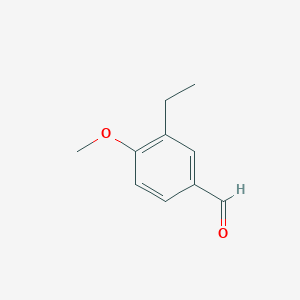
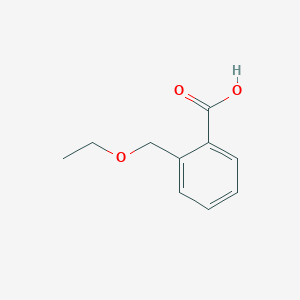



![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)
![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)
